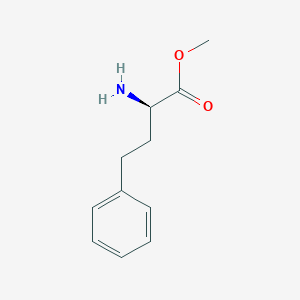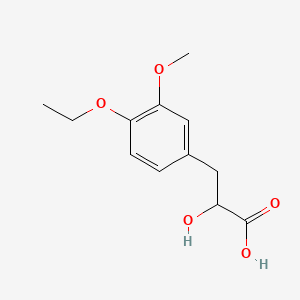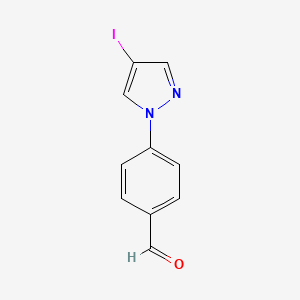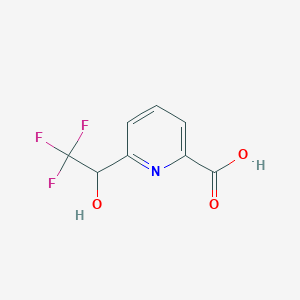
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of pyridine-2-carboxylic acid with 2,2,2-trifluoroethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 6-(2,2,2-Trifluoro-1-oxoethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which impart distinct chemical reactivity and physical properties. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability under various conditions.
Propiedades
Fórmula molecular |
C8H6F3NO3 |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6(13)4-2-1-3-5(12-4)7(14)15/h1-3,6,13H,(H,14,15) |
Clave InChI |
VCBXMBMGYDIHCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)O)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
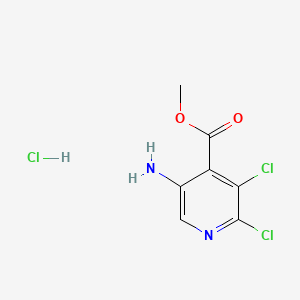

![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13475090.png)

![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
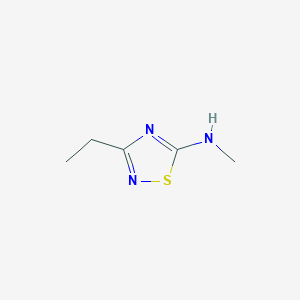
![Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
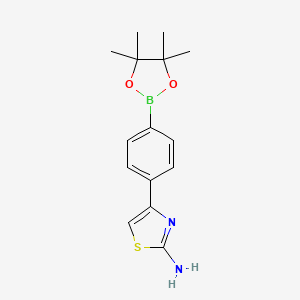
![3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B13475144.png)
